N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide
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Overview
Description
N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring fused with a nitro group and a benzenesulfonamide moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with nitrobenzene derivatives under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or acetonitrile. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents such as halogens or sulfonyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic compounds under mild conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and sulfonyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound has been studied for its antimicrobial and antidiabetic properties. .
Medicine: Due to its unique structure, it is being explored as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer
Mechanism of Action
The mechanism of action of N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to its ability to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in glucose metabolism. The compound forms hydrogen bonds with catalytic amino acid residues in the enzyme, leading to its inhibition .
Comparison with Similar Compounds
N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE can be compared with other benzothiazole derivatives, such as:
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides: These compounds have similar structures but different substituents on the benzothiazole ring, which can affect their biological activities.
Fluorobenzothiazole derivatives: These compounds contain a fluorine atom, which can enhance their antimicrobial and anticancer properties.
The uniqueness of N-(6-NITRO-13-BENZOTHIAZOL-2-YL)BENZENESULFONAMIDE lies in its specific combination of a nitro group and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9N3O4S2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9N3O4S2/c17-16(18)9-6-7-11-12(8-9)21-13(14-11)15-22(19,20)10-4-2-1-3-5-10/h1-8H,(H,14,15) |
InChI Key |
DBTQWTXMRQIJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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